molecular formula CaCl2 B077840 Calcium chloride Ca 45 CAS No. 14336-71-1

Calcium chloride Ca 45

Cat. No. B077840
Key on ui cas rn: 14336-71-1
M. Wt: 115.86 g/mol
InChI Key: UXVMQQNJUSDDNG-HDMMMHCHSA-L
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Patent
US04578218

Procedure details

60×1.6 cm siliconised column was filled with dextran sulphate Sepharose 4B matrix prepared as in Example 1. The resin was equilibrated at 4° C. with 14 mM trisodium citrate, 2.1 mM calcium chloride in 1.0 M glycine pH 7.3. Two bags of Blood Transfusion Service cryoprecipitate were thawed at 37° C., combined and diluted to 100 ml with equilibrating buffer and adjusted to pH 7.3 with 0.05 M hydrochloric acid. After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant was diluted to 50 ml and applied to the chromatography column and developed at 4° C. at 42 ml per hour. Wben all the unbound material was judged to have eluted the bound proteins were developed with a simple two-chamber gradient comprised of 450 ml of the initial equilibrating buffer and 450 ml of 1.0 M glycine, 1.0 M sodium chloride, 2.1 mM calcium chloride pH 5.5, resulting in an elution profile that was linear with respect to sodium chloride concentration, but convex with respect to lowering pH value. As with Example 4 there was good resolution of Factor VIII from most plasma proteins. Fibrinogen eluted at 0.15 M sodium chloride pH 7.0, fibronectin at 0.28 M sodium chloride pH 6.7 and Factor VIII at 0.38 M sodium chloride pH 6.5 with overall yields of 100% Factor VIIIR:Ag, 100% Factor VIIIR:CoF, 65% Factor VIIIC:Ag and 35 % Factor VIII:C.
[Compound]
Name
dextran sulphate Sepharose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+:14].[Na+].[Na+].[Cl-:17].[Ca+2:18].[Cl-].Cl.[NH2:21][CH2:22][C:23]([OH:25])=[O:24]>>[NH2:21][CH2:22][C:23]([OH:25])=[O:24].[Cl-:17].[Na+:14].[Cl-:17].[Ca+2:18].[Cl-:17] |f:0.1.2.3,4.5.6,10.11,12.13.14|

Inputs

Step One
Name
dextran sulphate Sepharose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were thawed at 37° C.
ADDITION
Type
ADDITION
Details
diluted to 100 ml with equilibrating buffer
CUSTOM
Type
CUSTOM
Details
After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant
ADDITION
Type
ADDITION
Details
was diluted to 50 ml
CUSTOM
Type
CUSTOM
Details
developed at 4° C. at 42 ml per hour
WASH
Type
WASH
Details
to have eluted the bound proteins

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 450 mL
Name
Type
product
Smiles
[Cl-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04578218

Procedure details

60×1.6 cm siliconised column was filled with dextran sulphate Sepharose 4B matrix prepared as in Example 1. The resin was equilibrated at 4° C. with 14 mM trisodium citrate, 2.1 mM calcium chloride in 1.0 M glycine pH 7.3. Two bags of Blood Transfusion Service cryoprecipitate were thawed at 37° C., combined and diluted to 100 ml with equilibrating buffer and adjusted to pH 7.3 with 0.05 M hydrochloric acid. After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant was diluted to 50 ml and applied to the chromatography column and developed at 4° C. at 42 ml per hour. Wben all the unbound material was judged to have eluted the bound proteins were developed with a simple two-chamber gradient comprised of 450 ml of the initial equilibrating buffer and 450 ml of 1.0 M glycine, 1.0 M sodium chloride, 2.1 mM calcium chloride pH 5.5, resulting in an elution profile that was linear with respect to sodium chloride concentration, but convex with respect to lowering pH value. As with Example 4 there was good resolution of Factor VIII from most plasma proteins. Fibrinogen eluted at 0.15 M sodium chloride pH 7.0, fibronectin at 0.28 M sodium chloride pH 6.7 and Factor VIII at 0.38 M sodium chloride pH 6.5 with overall yields of 100% Factor VIIIR:Ag, 100% Factor VIIIR:CoF, 65% Factor VIIIC:Ag and 35 % Factor VIII:C.
[Compound]
Name
dextran sulphate Sepharose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+:14].[Na+].[Na+].[Cl-:17].[Ca+2:18].[Cl-].Cl.[NH2:21][CH2:22][C:23]([OH:25])=[O:24]>>[NH2:21][CH2:22][C:23]([OH:25])=[O:24].[Cl-:17].[Na+:14].[Cl-:17].[Ca+2:18].[Cl-:17] |f:0.1.2.3,4.5.6,10.11,12.13.14|

Inputs

Step One
Name
dextran sulphate Sepharose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were thawed at 37° C.
ADDITION
Type
ADDITION
Details
diluted to 100 ml with equilibrating buffer
CUSTOM
Type
CUSTOM
Details
After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant
ADDITION
Type
ADDITION
Details
was diluted to 50 ml
CUSTOM
Type
CUSTOM
Details
developed at 4° C. at 42 ml per hour
WASH
Type
WASH
Details
to have eluted the bound proteins

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 450 mL
Name
Type
product
Smiles
[Cl-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04578218

Procedure details

60×1.6 cm siliconised column was filled with dextran sulphate Sepharose 4B matrix prepared as in Example 1. The resin was equilibrated at 4° C. with 14 mM trisodium citrate, 2.1 mM calcium chloride in 1.0 M glycine pH 7.3. Two bags of Blood Transfusion Service cryoprecipitate were thawed at 37° C., combined and diluted to 100 ml with equilibrating buffer and adjusted to pH 7.3 with 0.05 M hydrochloric acid. After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant was diluted to 50 ml and applied to the chromatography column and developed at 4° C. at 42 ml per hour. Wben all the unbound material was judged to have eluted the bound proteins were developed with a simple two-chamber gradient comprised of 450 ml of the initial equilibrating buffer and 450 ml of 1.0 M glycine, 1.0 M sodium chloride, 2.1 mM calcium chloride pH 5.5, resulting in an elution profile that was linear with respect to sodium chloride concentration, but convex with respect to lowering pH value. As with Example 4 there was good resolution of Factor VIII from most plasma proteins. Fibrinogen eluted at 0.15 M sodium chloride pH 7.0, fibronectin at 0.28 M sodium chloride pH 6.7 and Factor VIII at 0.38 M sodium chloride pH 6.5 with overall yields of 100% Factor VIIIR:Ag, 100% Factor VIIIR:CoF, 65% Factor VIIIC:Ag and 35 % Factor VIII:C.
[Compound]
Name
dextran sulphate Sepharose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+:14].[Na+].[Na+].[Cl-:17].[Ca+2:18].[Cl-].Cl.[NH2:21][CH2:22][C:23]([OH:25])=[O:24]>>[NH2:21][CH2:22][C:23]([OH:25])=[O:24].[Cl-:17].[Na+:14].[Cl-:17].[Ca+2:18].[Cl-:17] |f:0.1.2.3,4.5.6,10.11,12.13.14|

Inputs

Step One
Name
dextran sulphate Sepharose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were thawed at 37° C.
ADDITION
Type
ADDITION
Details
diluted to 100 ml with equilibrating buffer
CUSTOM
Type
CUSTOM
Details
After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant
ADDITION
Type
ADDITION
Details
was diluted to 50 ml
CUSTOM
Type
CUSTOM
Details
developed at 4° C. at 42 ml per hour
WASH
Type
WASH
Details
to have eluted the bound proteins

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 450 mL
Name
Type
product
Smiles
[Cl-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04578218

Procedure details

60×1.6 cm siliconised column was filled with dextran sulphate Sepharose 4B matrix prepared as in Example 1. The resin was equilibrated at 4° C. with 14 mM trisodium citrate, 2.1 mM calcium chloride in 1.0 M glycine pH 7.3. Two bags of Blood Transfusion Service cryoprecipitate were thawed at 37° C., combined and diluted to 100 ml with equilibrating buffer and adjusted to pH 7.3 with 0.05 M hydrochloric acid. After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant was diluted to 50 ml and applied to the chromatography column and developed at 4° C. at 42 ml per hour. Wben all the unbound material was judged to have eluted the bound proteins were developed with a simple two-chamber gradient comprised of 450 ml of the initial equilibrating buffer and 450 ml of 1.0 M glycine, 1.0 M sodium chloride, 2.1 mM calcium chloride pH 5.5, resulting in an elution profile that was linear with respect to sodium chloride concentration, but convex with respect to lowering pH value. As with Example 4 there was good resolution of Factor VIII from most plasma proteins. Fibrinogen eluted at 0.15 M sodium chloride pH 7.0, fibronectin at 0.28 M sodium chloride pH 6.7 and Factor VIII at 0.38 M sodium chloride pH 6.5 with overall yields of 100% Factor VIIIR:Ag, 100% Factor VIIIR:CoF, 65% Factor VIIIC:Ag and 35 % Factor VIII:C.
[Compound]
Name
dextran sulphate Sepharose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+:14].[Na+].[Na+].[Cl-:17].[Ca+2:18].[Cl-].Cl.[NH2:21][CH2:22][C:23]([OH:25])=[O:24]>>[NH2:21][CH2:22][C:23]([OH:25])=[O:24].[Cl-:17].[Na+:14].[Cl-:17].[Ca+2:18].[Cl-:17] |f:0.1.2.3,4.5.6,10.11,12.13.14|

Inputs

Step One
Name
dextran sulphate Sepharose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were thawed at 37° C.
ADDITION
Type
ADDITION
Details
diluted to 100 ml with equilibrating buffer
CUSTOM
Type
CUSTOM
Details
After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant
ADDITION
Type
ADDITION
Details
was diluted to 50 ml
CUSTOM
Type
CUSTOM
Details
developed at 4° C. at 42 ml per hour
WASH
Type
WASH
Details
to have eluted the bound proteins

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 450 mL
Name
Type
product
Smiles
[Cl-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04578218

Procedure details

60×1.6 cm siliconised column was filled with dextran sulphate Sepharose 4B matrix prepared as in Example 1. The resin was equilibrated at 4° C. with 14 mM trisodium citrate, 2.1 mM calcium chloride in 1.0 M glycine pH 7.3. Two bags of Blood Transfusion Service cryoprecipitate were thawed at 37° C., combined and diluted to 100 ml with equilibrating buffer and adjusted to pH 7.3 with 0.05 M hydrochloric acid. After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant was diluted to 50 ml and applied to the chromatography column and developed at 4° C. at 42 ml per hour. Wben all the unbound material was judged to have eluted the bound proteins were developed with a simple two-chamber gradient comprised of 450 ml of the initial equilibrating buffer and 450 ml of 1.0 M glycine, 1.0 M sodium chloride, 2.1 mM calcium chloride pH 5.5, resulting in an elution profile that was linear with respect to sodium chloride concentration, but convex with respect to lowering pH value. As with Example 4 there was good resolution of Factor VIII from most plasma proteins. Fibrinogen eluted at 0.15 M sodium chloride pH 7.0, fibronectin at 0.28 M sodium chloride pH 6.7 and Factor VIII at 0.38 M sodium chloride pH 6.5 with overall yields of 100% Factor VIIIR:Ag, 100% Factor VIIIR:CoF, 65% Factor VIIIC:Ag and 35 % Factor VIII:C.
[Compound]
Name
dextran sulphate Sepharose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+:14].[Na+].[Na+].[Cl-:17].[Ca+2:18].[Cl-].Cl.[NH2:21][CH2:22][C:23]([OH:25])=[O:24]>>[NH2:21][CH2:22][C:23]([OH:25])=[O:24].[Cl-:17].[Na+:14].[Cl-:17].[Ca+2:18].[Cl-:17] |f:0.1.2.3,4.5.6,10.11,12.13.14|

Inputs

Step One
Name
dextran sulphate Sepharose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were thawed at 37° C.
ADDITION
Type
ADDITION
Details
diluted to 100 ml with equilibrating buffer
CUSTOM
Type
CUSTOM
Details
After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant
ADDITION
Type
ADDITION
Details
was diluted to 50 ml
CUSTOM
Type
CUSTOM
Details
developed at 4° C. at 42 ml per hour
WASH
Type
WASH
Details
to have eluted the bound proteins

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 450 mL
Name
Type
product
Smiles
[Cl-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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